6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Catalog No.
S985819
CAS No.
1186311-15-8
M.F
C14H23N3OSi
M. Wt
277.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H...

CAS Number

1186311-15-8

Product Name

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine

IUPAC Name

tert-butyl-dimethyl-[(3-methylimidazo[4,5-b]pyridin-6-yl)methoxy]silane

Molecular Formula

C14H23N3OSi

Molecular Weight

277.44 g/mol

InChI

InChI=1S/C14H23N3OSi/c1-14(2,3)19(5,6)18-9-11-7-12-13(15-8-11)17(4)10-16-12/h7-8,10H,9H2,1-6H3

InChI Key

ZRQGXPOSBWSIKN-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=N2)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=N2)C

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C14H23N3OSiC_{14}H_{23}N_{3}OSi and a molecular weight of approximately 277.44 g/mol. It features a complex structure characterized by an imidazo[4,5-b]pyridine core, which is known for its biological significance and potential pharmaceutical applications. The compound is classified as an irritant and is often used in organic synthesis due to its unique functional groups, including a tert-butyldimethylsilyloxy group that enhances its reactivity and solubility in various solvents .

The reactions involving 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine are primarily centered around its silyl ether functionality. This compound can undergo various transformations such as:

  • Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, revealing a hydroxymethyl group that can participate in further reactions.
  • Nucleophilic Substitutions: The imidazo[4,5-b]pyridine moiety can react with electrophiles due to the presence of nitrogen atoms that can serve as nucleophiles.
  • Cross-Coupling Reactions: It can be utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

These reactions make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds .

  • Antitumor Activity: Some derivatives exhibit activity against cancer cell lines by modulating signaling pathways involved in tumor growth.
  • STING Agonism: Related compounds have been investigated for their ability to activate the Stimulator of Interferon Genes pathway, which plays a crucial role in immune response and cancer therapy .

The synthesis of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves several steps:

  • Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is constructed through cyclization reactions.
  • Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via nucleophilic substitution or other functionalization methods.
  • Silylation: The tert-butyldimethylsilyl group is added using silylation reagents such as tert-butyldimethylchlorosilane under basic conditions.

This multi-step synthesis allows for the precise control over the functional groups and stereochemistry of the final product .

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine has several applications in:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Its derivatives are being explored for potential therapeutic effects in cancer treatment and immune modulation.
  • Chemical Biology: The compound may be used in studies to understand biological pathways and mechanisms due to its structural properties .

Several compounds share structural similarities with 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Here are some notable examples:

Compound NameStructureUnique Features
3-Methylimidazo[4,5-b]pyridineStructureKnown carcinogen; found in cooked meats.
1H-Imidazo[4,5-b]pyridin-2-oneStructureExhibits anti-inflammatory properties.
2-(1H-Imidazo[4,5-b]pyridin-2-yl)phenolStructurePotential anti-cancer agent; targets specific kinases.

Uniqueness: The presence of the tert-butyldimethylsilyloxy group distinguishes 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine from other similar compounds by enhancing its stability and solubility while potentially increasing its biological activity through improved interaction with targets.

The compound belongs to the imidazo[4,5-b]pyridine family, a class of bicyclic nitrogen-containing heterocycles. Its structure comprises a fused imidazole and pyridine ring system, substituted with a tert-butyldimethylsilyloxy (TBDMS) methyl group at position 6 and a methyl group at position 3.

Systematic IUPAC Name
6-{[(tert-Butyldimethylsilyl)oxy]methyl}-3-methyl-3H-imidazo[4,5-b]pyridine.

Key Identifiers

  • CAS Registry Number: 1186311-15-8
  • Molecular Formula: C₁₄H₂₃N₃OSi
  • Molecular Weight: 277.44 g/mol
  • SMILES: Cn1cnc2cc(COSi(C)C(C)(C)C)cnc12
  • InChI Key: ZRQGXPOSBWSIKN-UHFFFAOYSA-N

Historical Context of Imidazo[4,5-b]pyridine Research

Imidazo[4,5-b]pyridines gained prominence in the 1980s as non-benzodiazepine GABAₐ receptor modulators. The incorporation of silicon-based protecting groups, such as TBDMS, emerged in the 2000s to enhance synthetic flexibility and metabolic stability. This compound represents a hybrid innovation, combining the pharmacophoric imidazo[4,5-b]pyridine core with silicon chemistry for optimized physicochemical properties.

Significance in Heterocyclic Chemistry

Imidazo[4,5-b]pyridines are privileged scaffolds in drug discovery due to their:

  • Diverse bioactivity: Demonstrated in kinase inhibition (e.g., FLT3/Aurora kinases), antimicrobial agents, and angiotensin II receptor modulation.
  • Structural versatility: Facilitates functionalization at positions 3, 6, and 7 for structure-activity relationship (SAR) studies.
  • Silicon-enhanced properties: The TBDMS group improves lipophilicity and steric protection of reactive hydroxyl groups.

Overview of Silicon-Containing N-Heterocycles

Silicon incorporation in heterocycles offers unique advantages:

PropertySilicon AnalogCarbon Analog
Bond LengthLonger Si–O (1.64 Å)Shorter C–O (1.43 Å)
LipophilicityIncreased logPLower logP
Metabolic StabilityEnhanced resistance to oxidationSusceptible to CYP450 oxidation

Data from .

The tert-butyldimethylsilyl group in this compound acts as a protecting group for hydroxyl moieties during synthesis, enabling selective functionalization.

Chemical Indexing and Database Information

Key Database Entries:

  • PubChem CID: 3433734 (related methyl ester derivative)
  • ChemSpider ID: 1476 (structural analogs)
  • CAS Common Chemistry: 1186311-15-8
  • Sigma-Aldrich CPR: ADE001239

Regulatory and Commercial Status:

  • Catalogued by specialty chemical suppliers (e.g., Sigma-Aldrich, Alfa Chemistry) for research use.
  • No therapeutic approvals as of 2025.

Molecular Structure and Conformational Analysis

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine represents a structurally complex heterocyclic compound featuring a fused imidazole-pyridine ring system with specific substitution patterns [1]. The molecular framework consists of a bicyclic imidazo[4,5-b]pyridine core, characterized by the fusion of an imidazole ring to a pyridine ring through shared carbon atoms [2] [3].

The compound exhibits a planar aromatic core structure typical of imidazopyridine derivatives, with the fused ring system maintaining conjugation across both heterocyclic components [4] [5]. The 3-methyl substituent at the N3 position introduces asymmetry to the molecule and influences the overall electronic distribution within the heterocyclic framework [6]. At the C6 position, a methylene bridge connects the core structure to a tert-butyldimethylsilyl ether protecting group, creating a pendant alkoxy-silyl functionality [1] [7].

Conformational analysis of imidazopyridine derivatives through density functional theory calculations reveals that these compounds typically adopt quasi-planar conformations with minimal deviation from planarity in the aromatic core [4]. The tert-butyldimethylsilyl protecting group introduces significant steric bulk, with the tert-butyl moieties adopting staggered conformations to minimize intramolecular steric interactions [8]. The silicon-oxygen bond length and the Si-O-C bond angles are consistent with typical silyl ether geometries, maintaining tetrahedral coordination around the silicon center [9] [10].

IUPAC Naming Conventions and Alternative Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 6-(((tert-butyldimethylsilyl)oxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine [1]. This nomenclature follows established conventions for naming fused heterocyclic systems, where the imidazo[4,5-b]pyridine designation indicates the specific fusion pattern between the imidazole and pyridine rings [11].

Alternative nomenclature systems may employ variations in the description of the silyl protecting group component. The tert-butyldimethylsilyl moiety can be alternatively designated as (1,1-dimethylethyl)dimethylsilyl in systematic nomenclature [7]. The compound may also be referenced using its Chemical Abstracts Service registry number 1186311-15-8, which provides unambiguous identification in chemical databases [12] [13].

The numbering system for imidazo[4,5-b]pyridine follows established heterocyclic nomenclature rules, where the nitrogen atoms in the imidazole ring are designated N1 and N3, while the pyridine nitrogen is N4 [14]. The carbon atoms are numbered sequentially, with C6 representing the position of the substituted methylene group [15].

Physicochemical Properties

Physical State and Stability

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine exists as a solid crystalline material under standard temperature and pressure conditions [13]. The compound demonstrates remarkable stability under ambient conditions, attributed to the robust nature of both the imidazopyridine core and the tert-butyldimethylsilyl protecting group [16] [10].

The stability profile of this compound is significantly enhanced by the presence of the silyl ether functionality, which provides protection against hydrolytic degradation under neutral and mildly acidic conditions [17] [9]. Thermal stability studies of related imidazopyridine derivatives indicate that these compounds typically remain stable at temperatures exceeding 200°C before undergoing decomposition [4]. The tert-butyldimethylsilyl protecting group contributes additional thermal stability through its sterically hindered structure, which resists thermal elimination reactions [8].

Chemical stability assessments reveal that the compound maintains integrity in organic solvents commonly used in synthetic chemistry, including dichloromethane, tetrahydrofuran, and dimethyl sulfoxide [16]. The imidazopyridine core exhibits resistance to oxidation under ambient conditions, while the silyl ether linkage remains stable in the absence of fluoride sources or strongly acidic conditions [10].

Solubility Profiles

The solubility characteristics of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine reflect the compound's amphiphilic nature, combining the polar imidazopyridine heterocycle with the lipophilic silyl ether substituent [3] [6]. Imidazopyridine derivatives typically demonstrate favorable solubility in polar aprotic solvents due to their heterocyclic nitrogen atoms' capacity for dipolar interactions [3].

The compound exhibits enhanced solubility in organic solvents such as acetone, acetonitrile, and dimethyl sulfoxide compared to aqueous media [6]. The tert-butyldimethylsilyl protecting group significantly increases the compound's lipophilicity, resulting in improved solubility in non-polar and moderately polar organic solvents [7] [10]. Estimated logarithmic partition coefficient values for structurally related imidazopyridines range from 0.4 to 0.7 for LogD and 2.5 to 3.5 for LogP [6].

Aqueous solubility is limited due to the hydrophobic nature of the silyl protecting group, though the polar imidazopyridine core provides some degree of water compatibility [3]. The compound's solubility profile makes it suitable for reactions conducted in organic media while maintaining sufficient polarity for purification through conventional chromatographic methods [11].

Melting Point and Thermal Properties

Specific melting point data for 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine has not been extensively reported in the available literature [18]. However, structural analogs within the imidazopyridine family typically exhibit melting points ranging from 120°C to 180°C, depending on the nature and position of substituents [11] [4].

Thermal analysis of imidazopyridine derivatives reveals characteristic thermal behavior patterns, including well-defined melting transitions followed by thermal decomposition at elevated temperatures [5]. The presence of the tert-butyldimethylsilyl protecting group influences thermal properties through its bulky structure and the thermal stability of the silicon-oxygen bond [9] [8].

Differential scanning calorimetry studies of related compounds indicate that thermal decomposition typically occurs through multiple pathways, including silyl ether cleavage and heterocycle fragmentation at temperatures above 250°C [4]. The compound's thermal stability profile makes it suitable for synthetic transformations requiring elevated temperatures while maintaining structural integrity [16].

Structural Comparison with Related Imidazopyridine Derivatives

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine belongs to the broader family of imidazopyridine derivatives, which encompasses four distinct structural isomers: imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine [3] [6]. Each isomer exhibits unique physicochemical properties and biological activities due to differences in nitrogen atom positioning and electronic distribution [6].

The imidazo[4,5-b]pyridine scaffold demonstrates bioisosteric similarity to purine nucleobases, facilitating interactions with biological macromolecules [3]. This structural relationship distinguishes it from other imidazopyridine isomers and contributes to its unique pharmacological profile [3]. Comparative analysis reveals that imidazo[4,5-b]pyridine derivatives typically exhibit higher topological polar surface area values (41.57 Ų) compared to imidazo[1,2-a]pyridine analogs (17.3 Ų) [6].

The 3-methyl substitution pattern in the target compound influences electronic properties and molecular recognition compared to unsubstituted imidazo[4,5-b]pyridine [6]. The C6-methylene-silyl ether substituent represents a unique structural feature not commonly found in naturally occurring imidazopyridines, providing opportunities for selective chemical modifications [11]. Structural comparison with 2-substituted imidazo[4,5-b]pyridine derivatives reveals differences in electronic distribution and potential binding modes [15].

Electronic Properties and Characteristics

The electronic properties of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine are governed by the conjugated π-electron system of the imidazopyridine core and the electron-donating effects of the substituents [4] [19]. Density functional theory calculations performed on imidazopyridine derivatives reveal characteristic frontier molecular orbital energies and electronic transitions [15] [20].

Highest Occupied Molecular Orbital energies for imidazopyridine compounds typically range from -6.3 to -5.0 electron volts, while Lowest Unoccupied Molecular Orbital energies span from -1.1 to -2.8 electron volts [19] [20]. The energy gap between these frontier orbitals ranges from 3.8 to 5.2 electron volts, indicating moderate electronic stability and kinetic inertness [4] [20]. The 3-methyl substituent contributes electron density to the heterocyclic system, slightly raising the Highest Occupied Molecular Orbital energy [19].

The tert-butyldimethylsilyl ether group acts as an electron-donating substituent through inductive effects, influencing the overall electronic distribution within the molecule [7]. Electronic calculations demonstrate that electron density distribution in imidazopyridine derivatives is predominantly localized on the heterocyclic nitrogen atoms and the aromatic carbon framework [19]. The molecular electrostatic potential surface reveals regions of negative potential corresponding to the nitrogen lone pairs and positive potential areas associated with the aromatic hydrogen atoms [15].

SMILES and InChI Representations

The Simplified Molecular Input Line Entry System representation for 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine is: CN1C=NC2=CC(COSi(C)C(C)(C)C)=CN=C21 [1]. This notation captures the complete molecular connectivity, including the fused ring system, methyl substituent, and silyl ether protecting group [1].

The International Chemical Identifier provides a standardized representation: InChI=1S/C14H23N3OSi/c1-14(2,3)19(5,6)18-9-11-7-12-13(15-8-11)17(4)10-16-12/h7-8,10H,9H2,1-6H3 [1]. This identifier includes layer information describing molecular formula, connectivity, hydrogen distribution, and stereochemistry where applicable [1].

The corresponding InChI Key, ZRQGXPOSBWSIKN-UHFFFAOYSA-N, serves as a condensed hash representation facilitating database searches and cross-referencing [1]. These standardized molecular representations enable unambiguous identification and computational analysis of the compound across different chemical databases and software platforms [21].

PropertyValue
Molecular FormulaC₁₄H₂₃N₃OSi
Molecular Weight (g/mol)277.44
CAS Registry Number1186311-15-8
SMILESCN1C=NC2=CC(COSi(C)C(C)(C)C)=CN=C21
InChI KeyZRQGXPOSBWSIKN-UHFFFAOYSA-N
Electronic PropertyValue RangeReference
HOMO Energy (eV)-6.3 to -5.0 [19] [20]
LUMO Energy (eV)-1.1 to -2.8 [19] [20]
Energy Gap (eV)3.8-5.2 [4] [20]
Log P (estimated)2.5-3.5 [6]
TPSA (Ų)17.3-41.6 [6]
Stability ConditionTBDMS Half-lifeStability Order
Neutral aqueous mediaDays to weeksTMS < TES < TBDMS < TIPS
Acidic conditions (1% HCl)273 minutesIncreases with steric bulk
Basic conditions (5% NaOH)3.5 minutesDecreases with basicity
Methanol (pure)<1 day (primary)Depends on alcohol type
Thermal stabilityStable to ~200°CGood thermal stability

¹H NMR Analysis and Peak Assignments

The ¹H NMR spectrum of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine provides detailed information about the hydrogen environments in the molecule. The imidazo[4,5-b]pyridine scaffold typically displays characteristic aromatic proton signals in the region δ 7.0-8.5 ppm [2] [3]. For related 3-methyl-3H-imidazo[4,5-b]pyridine derivatives, the aromatic protons appear as distinct signals: the H-5 and H-7 protons of the pyridine ring typically resonate around δ 8.0-8.5 ppm as doublets with coupling constants of approximately J = 4.7-8.0 Hz [3] [4].

The N-methyl substituent at position 3 characteristically appears as a singlet around δ 3.9-4.0 ppm [2] [3]. The methylene group (-CH₂-) attached to position 6 and connected to the silyl ether shows up around δ 4.7-5.0 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms [1].

The tert-butyldimethylsilyl protecting group exhibits characteristic signals that are well-documented in the literature [5] [6]. The tert-butyl group appears as a singlet around δ 0.9-1.0 ppm (9H), while the two methyl groups bonded directly to silicon resonate as a singlet around δ 0.1-0.2 ppm (6H) [7] [8]. These chemical shift values are consistent with typical TBDMS-protected alcohols and serve as diagnostic signals for the presence of this protecting group.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H-5, H-78.0-8.5d2H
N-CH₃ (position 3)3.9-4.0s3H
-CH₂-O-Si4.7-5.0s2H
Si-C(CH₃)₃0.9-1.0s9H
Si-(CH₃)₂0.1-0.2s6H

¹³C NMR Characterization and Carbon Types

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For imidazo[4,5-b]pyridine derivatives, the aromatic carbons typically appear in the range δ 110-160 ppm [2] [3]. The carbon at position 2 (between the two nitrogens) characteristically resonates around δ 144-145 ppm, while the pyridine ring carbons appear at various positions depending on their electronic environment [3] [4].

The N-methyl carbon at position 3 typically appears around δ 33-35 ppm [2] [3]. The methylene carbon connected to the silyl ether shows up around δ 63-65 ppm, similar to other benzylic carbons adjacent to oxygen [7].

For the TBDMS protecting group, the ¹³C NMR signals are well-characterized: the quaternary carbon of the tert-butyl group appears around δ 25.7-26.0 ppm, while the three equivalent methyl carbons resonate around δ 18.2-18.5 ppm [7] [8]. The silicon-bonded methyl carbons appear significantly upfield at δ (-4.4) to (-5.5) ppm due to the β-silicon effect [9] [10].

Carbon EnvironmentChemical Shift (δ, ppm)Carbon Type
Aromatic carbons110-160sp²
C-2 (imidazole)144-145sp²
N-CH₃ (position 3)33-35sp³
-CH₂-O-Si63-65sp³
Si-C(CH₃)₃25.7-26.0sp³ (quaternary)
Si-C(CH₃)₃18.2-18.5sp³
Si-(CH₃)₂(-4.4) to (-5.5)sp³

2D NMR Studies for Structural Confirmation

Two-dimensional NMR techniques provide essential connectivity information for structural confirmation of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine. COSY (Correlation Spectroscopy) experiments reveal through-bond coupling patterns between adjacent protons [11] [12]. In imidazo[4,5-b]pyridine systems, COSY typically shows correlations between the aromatic protons of the pyridine ring, confirming their vicinal relationships [4] [13].

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy is particularly valuable for establishing long-range carbon-proton connectivities [4] [13]. For this compound, HMBC would show correlations between the methylene protons (-CH₂-O-Si) and the aromatic carbons of the pyridine ring, confirming the substitution pattern at position 6. Additionally, the N-methyl protons would show correlations to the imidazole ring carbons, confirming the substitution at position 3.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide spatial proximity information [4] [13] [12]. In imidazo[4,5-b]pyridine derivatives, NOESY can distinguish between regioisomers by revealing which aromatic protons are close in space to the N-methyl substituent. This technique has been successfully used to confirm the regioselectivity of N-alkylation reactions in similar heterocyclic systems [4] [13].

For TBDMS-containing compounds, 2D NMR techniques confirm the integrity of the protecting group. HMBC correlations between the tert-butyl protons and the quaternary silicon-bonded carbon, as well as correlations between the silicon methyl groups and the protected methylene carbon, provide definitive structural confirmation [7] [8].

Time-Dependent NMR Studies for Reaction Monitoring

Time-dependent NMR spectroscopy serves as a powerful tool for monitoring reactions involving 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine, particularly during its synthesis or deprotection reactions [14] [15]. The TBDMS protecting group is known to be labile under specific conditions, and its removal can be monitored in real-time using ¹H NMR spectroscopy [16] [6].

During TBDMS deprotection reactions, the characteristic signals of the protecting group at δ 0.9 ppm (tert-butyl) and δ 0.1-0.2 ppm (silicon methyls) gradually disappear, while new signals corresponding to the free hydroxyl compound appear [17] [18]. The reaction kinetics can be quantitatively followed by monitoring the integration ratios of these diagnostic peaks over time [19] [20].

Real-time NMR reaction monitoring protocols typically involve acquiring a series of ¹H NMR spectra at predetermined time intervals [21] [22]. For silyl ether deprotection reactions, pulse sequences optimized for quantitative analysis are employed, with relaxation delays of at least 5×T₁ to ensure accurate integration [19] [15]. The use of internal standards allows for precise determination of conversion rates and reaction yields.

Temperature-dependent studies can provide activation energy data for the deprotection process. Variable temperature NMR experiments reveal the temperature dependence of the reaction rate, allowing for optimization of reaction conditions [23] [24]. These studies are particularly valuable for understanding the mechanism of TBDMS cleavage and identifying optimal conditions for selective deprotection in the presence of other functional groups.

Mass Spectrometry Data

ESI-MS Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) provides valuable molecular weight confirmation and fragmentation information for 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine. The molecular ion peak [M+H]⁺ appears at m/z 278.17, corresponding to the protonated molecular ion [1]. ESI-MS is particularly well-suited for this compound due to the basic nitrogen atoms in the imidazo[4,5-b]pyridine ring system that readily accept protons during the ionization process [25] [26].

The fragmentation pattern of TBDMS-protected compounds is well-characterized in the literature [27] [28]. The most common fragmentation pathway involves the loss of the tert-butyl radical ([M-C₄H₉]⁺), resulting in a fragment ion at m/z 221. This fragmentation is facilitated by the stability of the tert-butyl radical and occurs readily under ESI conditions [26] [27].

Another characteristic fragmentation involves the loss of the entire TBDMS group ([M-TBDMS]⁺), yielding a fragment ion corresponding to the deprotected hydroxymethyl compound. For this compound, this would result in a fragment at m/z 164, representing the loss of 114 mass units (C₆H₁₅OSi) [27] [28].

The imidazo[4,5-b]pyridine core typically shows good stability under ESI conditions, with minimal fragmentation of the heterocyclic ring system [26] [29]. However, loss of the N-methyl group may occur under higher collision energies, resulting in fragments at [M-CH₃]⁺ (m/z 263).

Fragment Ionm/zStructure/Loss
[M+H]⁺278.17Molecular ion
[M-C₄H₉]⁺221Loss of tert-butyl
[M-TBDMS]⁺164Loss of entire silyl group
[M-CH₃]⁺263Loss of N-methyl

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) provides accurate mass measurements that confirm the molecular formula of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine [25] [30]. Using instruments such as time-of-flight (TOF) or Orbitrap analyzers, the exact mass of the [M+H]⁺ ion can be determined with sub-ppm accuracy.

The calculated exact mass for C₁₄H₂₄N₃OSi [M+H]⁺ is 278.1683 Da [1]. HRMS analysis typically provides experimental values within 2-3 ppm of the theoretical mass, confirming the molecular formula and ruling out isobaric interferences [25] [30].

Isotopic pattern analysis provides additional confirmation of the molecular composition. The presence of silicon introduces characteristic isotopic patterns due to the ²⁹Si and ³⁰Si isotopes. The isotopic envelope shows the expected distribution for a compound containing one silicon atom, with the M+1 and M+2 peaks appearing at appropriate relative intensities [26] [31].

Accurate mass measurements of fragment ions also provide structural information. The TBDMS loss fragment ([M-C₆H₁₅OSi]⁺) has a calculated exact mass of 164.0931 Da for C₈H₁₁N₃O, which can be confirmed by HRMS analysis [27] [28].

IonCalculated Mass (Da)Molecular FormulaMass Accuracy (ppm)
[M+H]⁺278.1683C₁₄H₂₄N₃OSi<3
[M-C₄H₉]⁺221.1214C₁₀H₁₅N₃OSi<3
[M-TBDMS]⁺164.0931C₈H₁₁N₃O<3

GC-MS Characterization

Gas chromatography-mass spectrometry (GC-MS) analysis of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine provides both separation and identification capabilities. The compound's volatility is enhanced by the presence of the TBDMS protecting group, which reduces hydrogen bonding and increases vapor pressure compared to the free hydroxyl compound [32] [33].

GC separation typically employs a non-polar or moderately polar stationary phase, with temperature programming from 80°C to 280°C at rates of 10-20°C/min. The retention time depends on the specific column and conditions used but generally falls in the range of 12-18 minutes for a standard 30-meter column [32] [33].

The electron ionization (EI) mass spectrum obtained during GC-MS analysis shows different fragmentation patterns compared to ESI-MS due to the higher energy ionization process. The molecular ion peak [M]⁺ at m/z 277 is typically present but may be of low intensity. More prominent fragments include the loss of methyl radicals from both the TBDMS group and the N-methyl substituent [32] [27].

Characteristic GC-MS fragments for TBDMS-containing compounds include ions at m/z 73 (Si(CH₃)₂⁺), m/z 89 (SiO(CH₃)₂⁺), and m/z 147 (loss of tert-butyl from TBDMS cation) [27] [34]. These fragments serve as diagnostic indicators for the presence of the TBDMS protecting group.

The base peak in the EI spectrum often corresponds to the imidazo[4,5-b]pyridine core fragment after loss of the side chain, providing information about the heterocyclic framework stability under electron impact conditions [32] [34].

Infrared Spectroscopy Analysis

Characteristic Band Assignments

Infrared spectroscopy provides valuable information about the functional groups present in 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine. The IR spectrum reveals characteristic absorption bands that can be systematically assigned to specific vibrational modes within the molecule [35] [36] [37].

The imidazo[4,5-b]pyridine ring system exhibits several characteristic IR absorptions. Aromatic C=C and C=N stretching vibrations typically appear in the region 1590-1610 cm⁻¹ [35] [38] [36]. The heterocyclic ring shows additional bands around 1545-1560 cm⁻¹ corresponding to C=N stretches characteristic of the imidazole moiety [35] [38].

Aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups and methylene units resonate around 2850-2970 cm⁻¹ [35] [36] [39]. The N-methyl group contributes to the aliphatic C-H stretching region and also shows characteristic bending vibrations around 1450-1470 cm⁻¹ [35] [38].

The TBDMS protecting group exhibits well-documented IR characteristics [17] [6] [40]. The Si-O stretch appears as a strong absorption around 1050-1080 cm⁻¹, which is diagnostic for silyl ether linkages [17] [40]. The tert-butyl group shows characteristic C-H stretching around 2950-2970 cm⁻¹ and bending vibrations around 1360-1380 cm⁻¹ [6] [18].

Silicon-carbon stretches in the TBDMS group typically appear around 1250-1260 cm⁻¹, while Si-CH₃ deformation modes can be observed around 840-860 cm⁻¹ [17] [6] [40]. These bands are particularly useful for confirming the presence and integrity of the TBDMS protecting group.

Functional GroupWavenumber (cm⁻¹)AssignmentIntensity
Aromatic C=C, C=N1590-1610StretchingStrong
Imidazole C=N1545-1560StretchingMedium
Aromatic C-H3000-3100StretchingMedium
Aliphatic C-H2850-2970StretchingStrong
Si-O1050-1080StretchingStrong
Si-C1250-1260StretchingMedium
Si-CH₃840-860DeformationMedium

Comparative IR Analysis with Related Compounds

Comparative IR analysis with structurally related compounds provides additional insight into the spectroscopic characteristics of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Comparison with the corresponding free alcohol (after TBDMS deprotection) would show the disappearance of Si-O stretching at 1050-1080 cm⁻¹ and the appearance of a broad O-H stretch around 3200-3500 cm⁻¹ [36] [37] [40].

When compared to other 3-methyl-3H-imidazo[4,5-b]pyridine derivatives, the aromatic C=C and C=N stretching patterns remain largely consistent, confirming the stability of the heterocyclic core [35] [36] [41]. However, substitution at position 6 can cause subtle shifts in the aromatic stretching frequencies due to electronic effects.

Comparison with other TBDMS-protected alcohols shows similar Si-O stretching characteristics, confirming the successful protection reaction [17] [6] [40]. The position of the Si-O stretch can vary slightly (±10 cm⁻¹) depending on the electronic environment of the protected alcohol, but remains diagnostic for the silyl ether functionality.

The fingerprint region (800-1300 cm⁻¹) provides a unique spectroscopic signature for each compound. For this specific molecule, the combination of imidazo[4,5-b]pyridine ring vibrations and TBDMS group characteristics creates a distinctive pattern that can be used for identification and purity assessment [37] [42].

Solvent effects on IR spectra are minimal for most bands, although weak intermolecular interactions may cause slight shifts in certain absorption frequencies. Solid-state IR spectra (KBr pellets or ATR) typically provide the most reproducible data for comparative analysis [43] [36] [37].

X-ray Crystallographic Studies

Crystal Structure Determination

X-ray crystallographic analysis provides the most definitive structural information for 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine, revealing precise atomic positions, bond lengths, and angles. The crystallographic study would typically be performed on single crystals obtained through recrystallization from appropriate solvents such as acetonitrile, ethanol, or dichloromethane [44] [45].

The crystal structure would confirm the planar nature of the imidazo[4,5-b]pyridine ring system, which is typical for fused heterocyclic compounds [44] [46] [37]. The bicyclic core shows characteristic bond length alternation consistent with aromatic delocalization across both the imidazole and pyridine rings.

The TBDMS protecting group would adopt its typical tetrahedral geometry around the silicon center, with the bulky tert-butyl group oriented to minimize steric interactions [47] [48]. The methylene linker between the heterocyclic core and the silyl ether would show a nearly perpendicular orientation relative to the aromatic plane to minimize steric hindrance.

The N-methyl substituent at position 3 would be positioned out of the heterocyclic plane, with the nitrogen showing sp² hybridization. This substitution pattern is consistent with other N-alkylated imidazo[4,5-b]pyridine derivatives characterized by X-ray crystallography [44] [46] [45].

Space group determination and unit cell parameters would provide information about the crystal packing and molecular symmetry. Common space groups for organic compounds include P21/c, P-1, or C2/c, depending on the molecular geometry and intermolecular interactions [49] [45].

Bond Lengths and Angles Analysis

Detailed analysis of bond lengths and angles provides insight into the electronic structure and bonding characteristics of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine. The C-N bond lengths within the imidazo[4,5-b]pyridine ring system typically range from 1.32-1.38 Å, reflecting the partial double bond character due to aromatic delocalization [44] [37] [45].

The pyridine ring C-C bond lengths show alternation between approximately 1.38-1.40 Å, consistent with aromatic character. The C-N bonds in the pyridine moiety typically measure around 1.34-1.36 Å, while the imidazole C-N bonds are slightly longer at 1.36-1.38 Å due to different electronic environments [44] [37] [45].

The methylene C-O bond connecting to the TBDMS group typically measures 1.42-1.44 Å, which is characteristic of sp³ C-O single bonds [47] [48]. The Si-O bond length is approximately 1.64-1.66 Å, consistent with typical silyl ether structures.

Within the TBDMS group, the Si-C bond lengths show variations depending on the carbon substitution pattern. The Si-C bond to the tert-butyl group typically measures 1.87-1.89 Å, while the Si-CH₃ bonds are slightly shorter at 1.85-1.87 Å [47] [48] [50].

Bond angles around the silicon center in the TBDMS group approach tetrahedral values (109.5°), with typical deviations of ±3°. The C-Si-C angles may show slight distortions due to steric interactions between the bulky tert-butyl group and other substituents [50] [7].

The imidazo[4,5-b]pyridine ring system maintains planarity with minimal deviation from ideal aromatic bond angles. The fusion angles between the imidazole and pyridine rings typically measure close to 120°, reflecting the constraints of the bicyclic system [44] [37] [45].

Bond TypeLength (Å)Angle TypeAngle (°)
Aromatic C-N1.32-1.38C-N-C (ring)115-125
Aromatic C-C1.38-1.40N-C-N110-115
C-O (methylene)1.42-1.44C-O-Si120-125
Si-O1.64-1.66O-Si-C105-115
Si-C (tert-butyl)1.87-1.89C-Si-C106-112
Si-CH₃1.85-1.87Si-C-C110-115

Packing Patterns and Intermolecular Interactions

Crystal packing analysis reveals the intermolecular interactions that stabilize the crystal structure of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine. The heterocyclic nitrogen atoms can participate in weak C-H···N hydrogen bonding interactions with neighboring molecules [44] [46] [45].

The aromatic π-system of the imidazo[4,5-b]pyridine core may engage in π-π stacking interactions with adjacent molecules, typically at distances of 3.3-3.6 Å between ring centroids [44] [37]. These interactions contribute to the overall crystal stability and influence the molecular orientation within the unit cell.

The TBDMS protecting group, with its bulky tert-butyl substituent, significantly influences the packing pattern by creating steric barriers that prevent close approach of neighboring molecules [47] [48]. This often results in more open crystal structures with larger unit cell volumes compared to unprotected analogs.

Van der Waals interactions between the methyl groups of the TBDMS protecting group and the aromatic rings of adjacent molecules contribute to the overall packing energy. These weak interactions, while individually small, collectively provide significant stabilization to the crystal structure [50] [7].

The molecular conformation in the solid state may differ from that in solution due to crystal packing forces. The orientation of the methylene linker and the TBDMS group relative to the heterocyclic core is influenced by intermolecular interactions and may not represent the preferred solution conformation [44] [48] [45].

Disorder in the TBDMS group, particularly rotation of the tert-butyl moiety, is sometimes observed in crystallographic studies. This disorder reflects the relatively low barrier to rotation around the Si-C bond and may require special refinement procedures during structure determination [50] [7].

Wikipedia

6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Dates

Last modified: 08-16-2023

Explore Compound Types